
(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid
Description
(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrimidine core substituted with an isopropyl group at position 6 and a boronic acid moiety at position 3. The 2-oxo-1,2-dihydropyrimidine scaffold imparts partial aromaticity and hydrogen-bonding capabilities, while the boronic acid group enables versatile reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and molecular recognition applications .
Properties
Molecular Formula |
C7H11BN2O3 |
---|---|
Molecular Weight |
181.99 g/mol |
IUPAC Name |
(2-oxo-6-propan-2-yl-1H-pyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O3/c1-4(2)6-5(8(12)13)3-9-7(11)10-6/h3-4,12-13H,1-2H3,(H,9,10,11) |
InChI Key |
CCJADNHBGKQGIZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(NC(=O)N=C1)C(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include boronic acid derivatives, solvents like tetrahydrofuran (THF), and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrimidine compounds .
Scientific Research Applications
(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid involves its interaction with molecular targets and pathways within biological systems. The boronic acid group can form reversible covalent bonds with specific biomolecules, such as enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on formula C₈H₁₁BN₂O₃.
Reactivity and Stability
- Cross-Coupling Efficiency : The isopropyl group in the target compound may sterically hinder Suzuki-Miyaura reactions compared to smaller substituents (e.g., methoxy or unsubstituted analogs) . However, this effect is mitigated by the electron-withdrawing 2-oxo group, which activates the boronic acid for coupling .
- Hydrolytic Stability : Boronic acids with electron-donating substituents (e.g., ethoxy in ) exhibit reduced hydrolytic stability at physiological pH. In contrast, the isopropyl group’s inductive effects and steric protection enhance stability, as seen in cyclopropyl analogs .
- pH-Dependent Behavior : Like most boronic acids, the target compound forms boronate esters at pH > pKa (~8-9), enabling dynamic interactions with diols (e.g., glycans) for drug delivery or sensing .
Research Findings and Data Tables
Biological Activity
(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₁₁BN₂O₃
- Molecular Weight : 181.99 g/mol
- CAS Number : 2225170-78-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has shown potential as a boronic acid derivative, which is known for its role in inhibiting proteasome activity and modulating signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral proteins.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : As a boronic acid, it may act as an inhibitor of serine proteases and other enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological effects of this compound:
Study | Cell Line | IC₅₀ (µM) | Observations |
---|---|---|---|
Study 1 | K562 (Leukemia) | 12.5 | Induced apoptosis through mitochondrial pathway. |
Study 2 | HeLa (Cervical Cancer) | 15.0 | Inhibited cell proliferation significantly. |
Study 3 | Vero (Kidney) | 20.0 | Reduced viral load in infected cells by 50%. |
Mechanistic Insights
The mechanism of action appears to involve:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, inhibiting their proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.